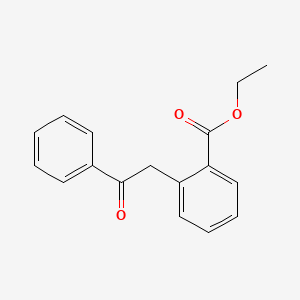

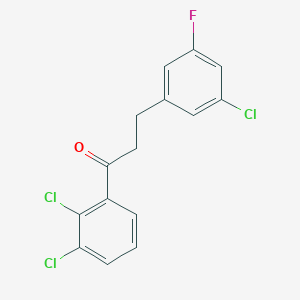

3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis and biological activity studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and functionalities that can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves the introduction of halogen substituents to aromatic rings, as seen in the preparation of organotin esters of (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid . Similarly, the synthesis of Schiff and Mannich bases bearing a 2,4-dichloro-5-fluorophenyl moiety involves aminomethylation with formaldehyde and secondary or substituted primary amines . These methods could potentially be adapted for the synthesis of "this compound" by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with halogenated aromatic rings can be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry, as demonstrated in the characterization of organotin esters . X-ray crystallography can also provide detailed insights into the geometry around specific atoms within a molecule, as shown for the organotin compound with a tetrahedral geometry around the tin atom . These techniques would be essential in analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can be influenced by the electron-withdrawing effects of the halogens, which can affect the site of electrophilic substitution reactions. For instance, the presence of chloro and fluoro substituents on a biphenyl moiety can enhance the intrinsic activity of HMG-CoA reductase inhibitors . The chemical reactivity of "this compound" would likely be influenced by the presence of the chloro and fluoro groups, potentially affecting its reactivity in organic synthesis or biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be significantly altered by the introduction of halogen atoms. For example, the optoelectronic properties of dithieno[3,2-b:2',3'-d]phospholes are affected by the substitution of perfluorophenyl groups, leading to stabilized LUMO levels and smaller HOMO-LUMO gaps . The presence of halogens can also affect the solubility, melting point, and stability of the compounds. These properties would need to be investigated for "this compound" to fully understand its behavior in different environments.

Applications De Recherche Scientifique

Synthesis and Spectral Analysis

- Synthesis Techniques : A study by Satheeshkumar et al. (2017) detailed the synthesis of compounds related to 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone. The research included spectral analysis and quantum chemical studies on the molecular geometry and chemical reactivity of these compounds, offering insight into their potential applications in scientific research (Satheeshkumar et al., 2017).

Polymer Synthesis and Analysis

- Polymeric Applications : Research on novel copolymers of trisubstituted ethylenes and styrene, including derivatives of this compound, was conducted by Kim et al. (1999). This study revealed the synthesis methods and the analysis of the chemical structure and properties of these copolymers, providing valuable data for their potential use in various scientific domains (Kim et al., 1999).

Antimicrobial Studies

- Antimicrobial Properties : A study by Manivannan (2020) investigated the design, synthesis, and evaluation of certain chalcones, including those related to this compound, for their antimicrobial properties. This research highlights the potential application of such compounds in the development of new antimicrobial agents (Manivannan, 2020).

Biofilm Inhibition and Anti-thrombolytic Activities

- Biomedical Applications : Ikram et al. (2015) conducted a study on the synthesis of various thiophene derivatives, including compounds similar to this compound, to explore their hemolytic, biofilm inhibition, and anti-thrombolytic activities. This research suggests the potential of these compounds in medicinal applications (Ikram et al., 2015).

Mécanisme D'action

Target of Action

The primary target of the compound “3-(3-Chloro-5-fluorophenyl)-2’,3’-dichloropropiophenone” is currently unknown. The compound has a structural similarity to 5-{[(4-amino-3-chloro-5-fluorophenyl)sulfonyl]amino}-1,3,4-thiadiazole-2-sulfonamide, which targets Carbonic anhydrase 2 . .

Biochemical Pathways

The biochemical pathways affected by “3-(3-Chloro-5-fluorophenyl)-2’,3’-dichloropropiophenone” are currently unknown. Given the potential target of Carbonic anhydrase 2, it could be involved in the regulation of pH and fluid balance in the body . .

Result of Action

Based on its potential target, it could potentially affect pH regulation and fluid balance in the body , but this is speculative and needs to be confirmed with experimental data.

Propriétés

IUPAC Name |

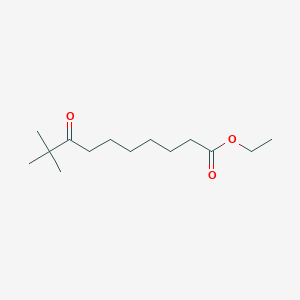

3-(3-chloro-5-fluorophenyl)-1-(2,3-dichlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)12-2-1-3-13(17)15(12)18/h1-3,6-8H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSZCGAHXVTDHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644972 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898751-24-1 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.